314251-27-9 vs. (2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide – Structural and Predicted Property Comparison
The closest published analog with quantitative antimicrobial data is (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, which demonstrated MIC values of 27.47 µM against multiple staphylococcal strains, including methicillin-resistant S. aureus (MRSA), and against M. tuberculosis H37Ra . The target compound 314251-27-9 differs by the presence of a 2-nitro substituent on the anilide phenyl ring, replacing the unsubstituted phenyl of the comparator. Computed physicochemical properties indicate that 314251-27-9 has a higher topological polar surface area (74.9 vs. ~29 Ų for the comparator) and a lower computed lipophilicity (XLogP3 = 4 vs. ~5.2 for the comparator), suggesting altered membrane permeability and target-binding profiles . No direct head-to-head biological comparison between these two compounds has been published.
| Evidence Dimension | Antistaphylococcal activity (MIC) and physicochemical properties |
|---|---|
| Target Compound Data | MIC: not reported; TPSA = 74.9 Ų; XLogP3 = 4 |
| Comparator Or Baseline | (2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: MIC = 27.47 µM against S. aureus and MRSA; TPSA ≈ 29 Ų; XLogP3 ≈ 5.2 |
| Quantified Difference | TPSA difference: +45.9 Ų; XLogP3 difference: -1.2 log units; Activity difference: unknown |
| Conditions | MIC determined by broth microdilution against S. aureus ATCC 29213 and three MRSA strains; M. tuberculosis H37Ra |
Why This Matters
The large TPSA increase and lipophilicity decrease indicate that 314251-27-9 will have meaningfully different ADME and permeability behavior compared to the published active analog, requiring compound-specific characterization rather than class-based procurement assumptions.
- [1] Pospisilova, S.; et al. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Int. J. Mol. Sci. 2018, 19, 2318. View Source
- [2] PubChem Compound Summary for CID 5348607. National Center for Biotechnology Information. View Source
